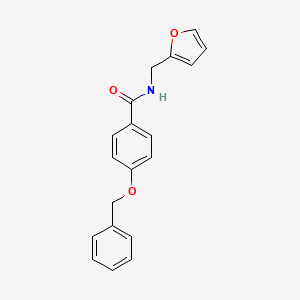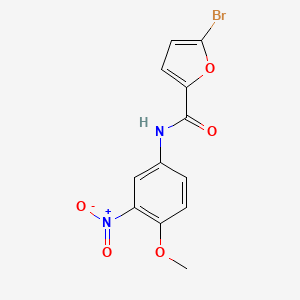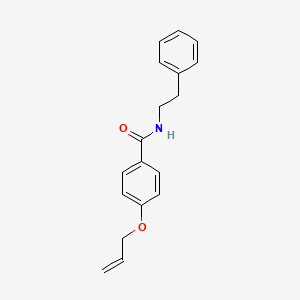![molecular formula C19H14N2O2S B4409181 N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide](/img/structure/B4409181.png)
N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide
Descripción general
Descripción
N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as BTA-EG6 and is known to exhibit potent anticancer properties.
Mecanismo De Acción
The mechanism of action of BTA-EG6 is not fully understood; however, it is believed to target multiple signaling pathways involved in cancer cell growth and survival. BTA-EG6 has been shown to inhibit the activity of kinases, which are enzymes that play a crucial role in cell signaling. By inhibiting these enzymes, BTA-EG6 can disrupt the signaling pathways that promote cancer cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
BTA-EG6 has been found to exhibit potent anticancer properties in various in vitro and in vivo studies. The compound has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Additionally, BTA-EG6 has been found to have a low toxicity profile, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTA-EG6 has several advantages for lab experiments, including its high potency and low toxicity profile. However, the compound has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, BTA-EG6 is a relatively new compound, and its long-term effects are not fully understood.
Direcciones Futuras
There are several future directions for research on BTA-EG6. One potential area of research is to investigate the compound's efficacy in combination with other anticancer agents. Additionally, further studies are needed to fully understand the compound's mechanism of action and its long-term effects. Finally, research is needed to explore the potential therapeutic applications of BTA-EG6 beyond cancer treatment, including its potential use in treating other diseases.
In conclusion, N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-thiophenecarboxamide, or BTA-EG6, is a chemical compound with promising potential in cancer therapy. The compound has been extensively studied for its anticancer properties and has shown potent activity against various cancer cell lines. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
BTA-EG6 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BTA-EG6 has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-18(17-6-3-11-24-17)20-12-13-7-9-14(10-8-13)19-21-15-4-1-2-5-16(15)23-19/h1-11H,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGELDHRSCPRDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4409098.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]acetamide](/img/structure/B4409101.png)
![1-[3-(allyloxy)benzoyl]indoline](/img/structure/B4409108.png)
![4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4409120.png)


![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4409135.png)
![4-{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4409157.png)
![1-[3-(2-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4409158.png)


![2,4-dichloro-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B4409187.png)
![3-[3-(5-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4409192.png)
